molecular formula C12H17Cl2N3 B572606 c-(1-Methyl-1h-imidazol-2-yl)-c-p-tolyl-methylamine dihydrochloride CAS No. 1216236-39-3

c-(1-Methyl-1h-imidazol-2-yl)-c-p-tolyl-methylamine dihydrochloride

Cat. No.: B572606
CAS No.: 1216236-39-3
M. Wt: 274.189
InChI Key: QMQDNVHYOSPAGV-UHFFFAOYSA-N
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Description

C-(1-Methyl-1H-imidazol-2-yl)-C-p-tolyl-methylamine dihydrochloride is a chemical compound with the molecular formula C12H16N3•2HCl. It is a derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3. This compound is primarily used in research settings, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C-(1-Methyl-1H-imidazol-2-yl)-C-p-tolyl-methylamine dihydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than large-scale industrial applications. the general principles of organic synthesis, such as batch processing and the use of automated reactors, can be applied to scale up the production.

Chemical Reactions Analysis

Types of Reactions

C-(1-Methyl-1H-imidazol-2-yl)-C-p-tolyl-methylamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methyl and p-tolyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Methyl iodide and p-tolyl chloride in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives of the imidazole ring.

    Reduction: Reduced forms of the compound, often leading to the formation of amines.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

C-(1-Methyl-1H-imidazol-2-yl)-C-p-tolyl-methylamine dihydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of C-(1-Methyl-1H-imidazol-2-yl)-C-p-tolyl-methylamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. Additionally, the compound’s structure allows it to act as an inhibitor or activator of certain enzymes, thereby modulating biological processes .

Comparison with Similar Compounds

Similar Compounds

    1-Methylimidazole: A simpler imidazole derivative with similar chemical properties.

    2-Phenylimidazole: Another imidazole derivative with a phenyl group instead of a p-tolyl group.

    Histidine: An amino acid containing an imidazole ring, involved in various biological processes.

Uniqueness

C-(1-Methyl-1H-imidazol-2-yl)-C-p-tolyl-methylamine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methyl group and a p-tolyl group on the imidazole ring makes it a valuable compound for research applications, particularly in the development of new drugs and materials .

Properties

IUPAC Name

(1-methylimidazol-2-yl)-(4-methylphenyl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3.2ClH/c1-9-3-5-10(6-4-9)11(13)12-14-7-8-15(12)2;;/h3-8,11H,13H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMQDNVHYOSPAGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C2=NC=CN2C)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80669553
Record name 1-(1-Methyl-1H-imidazol-2-yl)-1-(4-methylphenyl)methanamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80669553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1216236-39-3
Record name 1-(1-Methyl-1H-imidazol-2-yl)-1-(4-methylphenyl)methanamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80669553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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